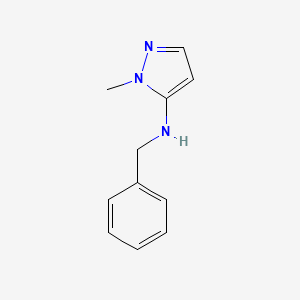

N-Benzyl-1-methyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC13902045

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13N3 |

|---|---|

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | N-benzyl-2-methylpyrazol-3-amine |

| Standard InChI | InChI=1S/C11H13N3/c1-14-11(7-8-13-14)12-9-10-5-3-2-4-6-10/h2-8,12H,9H2,1H3 |

| Standard InChI Key | JXHDMROQXUERCW-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CC=N1)NCC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of N-Benzyl-1-methyl-1H-pyrazol-5-amine is , with a molar mass of 187.24 g/mol. The InChI code (InChI=1/C11H13N3/c1-9-7-11(12)14(13-9)8-10-5-3-2-4-6-10/h2-7H,8,12H2,1H3) delineates its connectivity: the pyrazole ring (positions 1–5) bears a benzyl group at N1, a methyl group at C3, and an amino group at C5 .

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | 130–131°C (for isomer) | |

| Solubility | Moderate in polar organic solvents | |

| Purity (commercial) | 95% (as HCl salt) | |

| Hazard Statements | H302, H315, H319, H335 |

The compound exists as a solid at room temperature, with moderate solubility in solvents like ethanol or dimethyl sulfoxide. Its amino group confers basicity (pKa ~8–10), enabling participation in acid-base reactions and nucleophilic substitutions . The benzyl moiety enhances lipophilicity, which may influence pharmacokinetic properties in drug design .

Synthetic Methodologies

The synthesis of 5-aminopyrazoles, including N-Benzyl-1-methyl-1H-pyrazol-5-amine, typically involves cyclocondensation reactions. A prevalent route utilizes β-ketonitriles or alkylidenemalononitriles with hydrazines . For example:

-

Hydrazine Cyclization:

Subsequent functionalization introduces the benzyl and methyl groups via alkylation or nucleophilic substitution . -

Post-Modification Strategies:

Table 2: Representative Synthetic Yields

| Starting Material | Yield (%) | Conditions | Reference |

|---|---|---|---|

| β-Ketonitrile derivatives | 60–75 | Hydrazine, reflux | |

| Alkylidenemalononitrile | 55–70 | Solvent-free, 80°C |

Challenges include regioselectivity in pyrazole ring formation and purification of the final product. High-performance liquid chromatography (HPLC) and recrystallization are commonly employed for isolation .

| Hazard Code | Risk Statement | Precautionary Measures |

|---|---|---|

| H302 | Harmful if swallowed | Avoid ingestion |

| H315 | Causes skin irritation | Wear protective gloves |

| H319 | Causes serious eye irritation | Use eye protection |

| H335 | May cause respiratory irritation | Use in well-ventilated areas |

Storage recommendations include keeping the compound in a cool, dry place at room temperature, away from oxidizing agents . The hydrochloride salt (CAS 1134-82-3) is commercially available with enhanced stability .

Comparative Analysis with Structural Isomers

The positional isomer 3-benzyl-1-methyl-1H-pyrazol-5-amine (CAS 92406-43-4) differs in benzyl group placement, altering electronic and steric properties:

Table 4: Isomer Comparison

The carboxamide derivative 5-amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamide (CAS 1856095-22-1) demonstrates enhanced solubility, underscoring the impact of functional group modifications on drug-likeness .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume